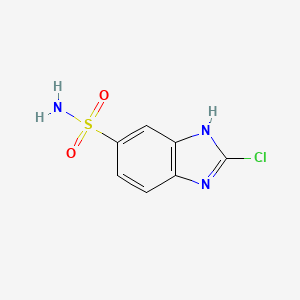

2-chloro-1H-1,3-benzodiazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Métodos De Preparación

The synthesis of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 2-chloro-1H-benzimidazole with sulfonamide reagents under specific conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, followed by neutralization with ammonia or an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-chloro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include chlorosulfonic acid, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity. Studies have shown that derivatives of sulfonamides, including 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, possess broad-spectrum activity against various pathogens. For instance, a related sulfonamide derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.06 to 0.98 µg/mL against different bacterial strains . Such findings suggest the potential for developing new antimicrobial agents based on this compound.

Antiviral Activity

Research indicates that benzimidazole derivatives, which include compounds similar to this compound, exhibit antiviral properties. For example, certain derivatives have shown effectiveness against the hepatitis C virus with EC50 values in the low nanomolar range . This highlights the potential for developing antiviral therapies utilizing this compound or its derivatives.

Antiproliferative Effects

The compound has also been studied for its antiproliferative effects on cancer cell lines. Some benzimidazole derivatives have shown promising results in inhibiting the growth of cancer cells such as MDA-MB-231, a breast cancer cell line . This suggests that this compound may be a candidate for further investigation in cancer therapy.

Cancer Treatment

The potential use of this compound in cancer treatment is supported by studies demonstrating its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . Further research into its mechanism of action and efficacy in vivo is warranted.

Infectious Diseases

Given its antimicrobial and antiviral properties, this compound could play a role in treating infectious diseases where current therapies are inadequate. Its broad-spectrum activity suggests it could be effective against resistant strains of bacteria and viruses.

Case Studies

Several case studies highlight the applications of similar compounds:

- Case Study on Antiviral Efficacy : A study demonstrated that certain benzimidazole derivatives significantly inhibited hepatitis C virus replication in vitro, suggesting a pathway for developing new antiviral medications .

- Case Study on Antimicrobial Activity : Research indicated that a series of sulfonamide derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific focus on their MIC values .

Mecanismo De Acción

The mechanism of action of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

2-chloro-1H-1,3-benzodiazole-5-sulfonamide can be compared with other benzimidazole derivatives, such as:

2-chloro-1H-benzimidazole: Lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.

1H-benzimidazole-5-sulfonamide: Lacks the chlorine atom, which affects its substitution reactions and overall chemical properties.

The presence of both the chlorine and sulfonamide groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.

Actividad Biológica

Overview

2-Chloro-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and material science. This compound has been studied for various applications, including its role as an antimicrobial agent and enzyme inhibitor.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and cellular receptors. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to the active sites of enzymes, thus inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects against various pathogens and diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentrations (MICs).

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Significant |

| Streptococcus faecalis | 4 | Significant |

| Methicillin-resistant S. aureus | 4 | Significant |

| Escherichia coli | 16 | Moderate |

| Candida albicans | 64 | Moderate |

The above data shows that the compound exhibits strong antibacterial activity against certain Gram-positive bacteria while showing moderate efficacy against Gram-negative bacteria and fungi .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiproliferative Studies : In vitro studies revealed that the compound inhibited the growth of cancer cell lines, indicating potential anticancer properties. For instance, it showed significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 10 µg/mL .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism. It was found to effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria .

- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound occupies critical binding pockets, thereby preventing substrate access and enzyme function .

Comparative Analysis with Similar Compounds

When compared to other benzimidazole derivatives, such as 2-chloro-1H-benzimidazole and 1H-benzimidazole-5-sulfonamide, this compound demonstrates enhanced reactivity and biological activity due to the presence of both chlorine and sulfonamide groups. These modifications contribute to its unique pharmacological profile.

Table 2: Comparison of Biological Activities

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-1H-benzimidazole | Lacks sulfonamide group | Limited activity |

| 1H-benzimidazole-5-sulfonamide | Lacks chlorine atom | Moderate activity |

| This compound | Contains both chlorine and sulfonamide groups | Enhanced antibacterial and anticancer activity |

Propiedades

IUPAC Name |

2-chloro-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c8-7-10-5-2-1-4(14(9,12)13)3-6(5)11-7/h1-3H,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQNDFPIDNJXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.